Risuteganib

Description

RISUTEGANIB is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.

anti-integrin peptide

Properties

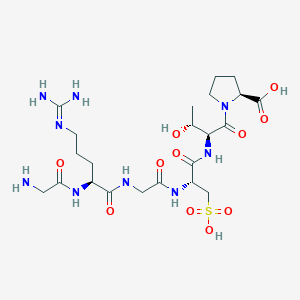

IUPAC Name |

(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZAXBZLEILEBR-RVFOSREFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N9O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307293-62-4 | |

| Record name | Risuteganib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307293624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risuteganib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RISUTEGANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123DNA66IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Risuteganib in Retinal Pigment Epithelium (RPE) Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Risuteganib (also known as Luminate® or ALG-1001) is a first-in-class, small-peptide integrin regulator under investigation for the treatment of retinal diseases, including intermediate non-exudative ("dry") age-related macular degeneration (AMD).[1][2][3] Preclinical and clinical research indicates that its primary mechanism of action centers on the protection and functional support of the Retinal Pigment Epithelium (RPE), a critical cell layer whose dysfunction is a hallmark of AMD.[4][5] Risuteganib exerts its therapeutic effects by modulating integrin signaling, thereby protecting against oxidative stress, stabilizing mitochondrial function, and reprogramming gene expression to promote cell survival and homeostasis.[4][6][7] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the core pathways.

Core Mechanism: Integrin Regulation and Mitochondrial Stabilization

The central tenet of Risuteganib's action is its function as a synthetic RGD (arginyl-glycyl-aspartic acid)-class peptide that regulates the function of multiple integrin isoforms, including αVβ3, αVβ5, α5β1, and αMβ2.[1][7][8] In the pathogenesis of dry AMD, chronic oxidative stress in the RPE leads to mitochondrial dysfunction.[8][9] This dysfunction triggers an upregulation of integrin receptors on the cell surface, creating a deleterious feedback loop that amplifies reactive oxygen species (ROS) production, inflammation, and further mitochondrial damage, ultimately leading to RPE cell apoptosis.[8]

Risuteganib intervenes in this cycle by regulating integrin function.[8][10] This action is believed to be the initiating event that leads to broad downstream cytoprotective effects. By modulating integrin signaling, Risuteganib helps to stabilize mitochondrial function, reduce ROS production, and suppress inflammatory pathways, thereby preventing RPE cell death and preserving retinal homeostasis.[3][6][8] Studies using fluorescently-labeled Risuteganib have confirmed that the peptide preferentially localizes to the RPE layer within the retina, placing it at the primary site of pathology in dry AMD.[4][11][12]

Cytoprotective Effects Against Oxidative Stress

A primary consequence of Risuteganib's mechanism is the potent protection of RPE cells from oxidative stress-induced death.[6][11] In vitro studies using human RPE cell lines (e.g., ARPE-19) have demonstrated that Risuteganib pretreatment significantly rescues cells from cytotoxic agents like hydroquinone (HQ), a major oxidant in cigarette smoke, tert-Butyl Hydroperoxide (tBHP), and hydrogen peroxide (H2O2).[6][7][12][13]

Risuteganib cotreatment significantly protects against both HQ-induced necrosis and apoptosis.[7][14] This protective effect is observed through increased cell viability and reduced activation of apoptotic markers such as caspase 3/7.[5][11][12] Notably, Risuteganib alone has no detectable adverse effects on healthy, unstressed RPE cells and has a minimal effect on their transcriptome, suggesting it acts primarily as a stress-response modulator.[6][7][14]

Table 1: Summary of Risuteganib's Cytoprotective Effects on RPE Cells

| Experimental Model | Stressor | Parameter Measured | Key Finding | Citation(s) |

|---|---|---|---|---|

| Human RPE Cells (ARPE-19) | Hydroquinone (HQ) | Necrosis & Apoptosis (Flow Cytometry) | Risuteganib significantly protected against both HQ-induced necrosis and apoptosis. | [7][14] |

| Human RPE Cells (ARPE-19) | Hydroquinone (HQ) | Cell Viability (WST-1 Assay) | Risuteganib cotreatment significantly increased cell viability reduced by HQ. | [7][15] |

| Human RPE Cells (ARPE-19) | tert-Butyl Hydroperoxide (tBHP) | Cell Viability (WST-1 Assay) | 24hr Risuteganib pretreatment significantly rescued cells from tBHP-induced stress. | [11][12] |

| Human RPE Cells (ARPE-19) | tert-Butyl Hydroperoxide (tBHP) | Apoptosis (Caspase 3/7 Assay) | Risuteganib pretreatment significantly rescued cells from tBHP-induced apoptosis (p<0.01). | [5][11][12] |

| Human RPE Cells (ARPE-19) & Müller Cells (MIO-M1) | Hydrogen Peroxide (H2O2) | Cell Death (Trypan Blue Assay) | Risuteganib pretreatment significantly protected against H2O2-induced cell death. |[6][13] |

Modulation of Mitochondrial Bioenergetics

Risuteganib directly enhances mitochondrial health in RPE cells.[6][8] In cells challenged with oxidative stressors, which typically decrease mitochondrial function, Risuteganib cotreatment prevents the reduction in mitochondrial bioenergetics.[7][9] Using Seahorse XF analysis, studies have shown that Risuteganib protects against HQ-induced decreases in basal respiration, maximal respiration, ATP production, and spare respiratory capacity.[7][9]

Furthermore, Risuteganib has been shown to dose-dependently enhance these same mitochondrial parameters even in unstressed RPE cells.[5][11][12] This suggests a dual mechanism of both protecting mitochondria from damage and actively improving their baseline function.[11][12] Consistent with these findings, Risuteganib also decreases the production of mitochondrial ROS and improves mitochondrial membrane potential that is disrupted by oxidants.[6][7]

Table 2: Risuteganib's Effects on RPE Mitochondrial Parameters Under Oxidative Stress (Hydroquinone-Induced)

| Parameter | Description | Effect of HQ Alone | Effect of HQ + Risuteganib | Citation(s) |

|---|---|---|---|---|

| Basal Respiration | Baseline oxygen consumption rate (OCR) | Significantly decreased | Significantly protected from decrease | [7][9] |

| Maximal Respiration | Maximum OCR achieved with an uncoupler (FCCP) | Significantly decreased | Significantly protected from decrease | [7][9] |

| ATP Production | OCR linked to cellular ATP synthesis | Significantly decreased | Significantly protected from decrease | [7][9] |

| Spare Respiratory Capacity | Cell's ability to respond to increased energy demand | Significantly decreased | Significantly protected from decrease | [7][9] |

| ROS Production | Level of reactive oxygen species | Increased | Decreased compared to HQ alone | [7][9] |

| Mitochondrial Membrane Potential (ΔΨm) | Indicator of mitochondrial health | Decreased / Disrupted | Improved compared to HQ alone |[7][9] |

Reprogramming of Gene and Protein Expression

Risuteganib modulates cellular responses to oxidative stress at the transcriptional and post-translational levels.[6][10] Whole transcriptome analysis reveals that while Risuteganib has minimal effect on healthy RPE cells, it significantly alters the gene expression profiles of cells under oxidative stress (induced by H2O2 or HQ).[6][7][14] It tends to modulate gene expression in the opposite direction of the stressor, affecting biological processes like cell adhesion, migration, inflammation, and metabolism.[6][13]

Key pathways regulated by Risuteganib include integrin signaling, AP-1, and syndecan signaling.[6][13] It also modulates the expression and activity of several crucial transcription factors and proteins involved in the cellular stress response.

Table 3: Modulation of Key Genes and Proteins by Risuteganib in Stressed RPE Cells

| Target Molecule | Type | Effect of Oxidative Stress (HQ) | Effect of Risuteganib + HQ | Implied Function | Citation(s) |

|---|---|---|---|---|---|

| ATF3, DDIT3 (CHOP), NRF2, XBP1 | Protein | Upregulated | Further upregulated | Enhanced stress response and cytoprotection | [10] |

| Heme Oxygenase-1 (HO-1) | Protein | Upregulated | Further upregulated | Potent antioxidant and cytoprotective enzyme | [7][14][16] |

| Phospho-P38 & Phospho-HSP27 | Protein | Increased (Activated) | Decreased | Reduction of stress-activated protein kinase signaling | [7][9] |

| BAX | Gene | - | Lower expression | Reduction of pro-apoptotic signaling | [1][16] |

| VEGF-A | Gene | - | Lower expression | Reduction of pro-angiogenic signaling | [1][16] |

| F-actin Aggregates | Cytoskeleton | Increased | Significantly decreased | Preservation of normal actin cytoskeleton structure | [7][14][15] |

| Integrin αM & β2 | Gene | - (Hypoxia model) | Suppressed expression | Anti-inflammatory; suppression of leukocytic attachment |[8] |

Experimental Protocols

The findings described in this guide are based on a consistent set of in vitro experimental procedures. The following are detailed methodologies for key experiments cited.

RPE Cell Culture and Stress Induction

-

Cell Culture: Human RPE cells (ARPE-19 line or primary donor cells) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.[7][13]

-

Seeding for Experiments: For assays, confluent cells are trypsinized, resuspended, and seeded onto appropriate plates (e.g., 96-well plates for viability assays, larger plates for protein/RNA extraction) or Transwell inserts.[7][17]

-

Risuteganib Treatment: Risuteganib (RSG) is dissolved in a suitable vehicle. Cells are typically pre-treated with RSG (e.g., 400 µM) for a set period, such as 24 hours, before the introduction of a stressor.[10][11][12]

-

Oxidative Stress Induction: An oxidative stressor is added to the culture medium for a specified duration. Common agents and concentrations include:

Cell Viability and Death Assays

-

WST-1 Viability Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases. The WST-1 reagent is added to cells after treatment. The amount of formazan dye produced, measured by absorbance, is directly proportional to the number of viable cells.[12][15]

-

Caspase 3/7 Apoptosis Assay: A luminogenic substrate for caspases 3 and 7 is added to the cells. The luminescent signal, proportional to caspase activity, is measured with a plate reader to quantify apoptosis.[11][12]

-

Flow Cytometry: Cells are stained with Annexin V (an early apoptosis marker) and 7-AAD (a late apoptosis/necrosis marker). A flow cytometer is used to quantify the percentage of cells in different stages: viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+).[14]

-

Trypan Blue Exclusion Assay: Cells are stained with trypan blue, which is excluded by viable cells but enters non-viable cells. The percentage of blue (dead) cells is determined by microscopy.[13]

Mitochondrial Function Analysis

-

Seahorse XF Cell Mito Stress Test: RPE cells are seeded in a Seahorse XF plate. The assay medium is replaced, and the plate is run on an XF Analyzer. The oxygen consumption rate (OCR) is measured in real-time. A series of drugs are sequentially injected to probe different aspects of mitochondrial respiration:

-

Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, inducing maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration to reveal the non-mitochondrial component.[7][11][12]

-

-

ROS Production Measurement: Cells are loaded with a fluorescent ROS indicator dye (e.g., DCFDA). The fluorescence intensity, which correlates with the amount of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer.[7]

Gene and Protein Expression Analysis

-

Quantitative PCR (qPCR) and RNA-Sequencing: Total RNA is extracted from cell lysates. For qPCR, RNA is reverse-transcribed to cDNA, and specific gene expression is quantified using primers for target genes. For a global view, RNA-sequencing (e.g., Illumina) is performed to analyze the entire transcriptome.[7][10][14]

-

Western Blot: Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., HO-1, p-P38, ATF3, CHOP). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[7][10][14]

-

F-actin Staining: Cells are fixed and permeabilized. F-actin in the cytoskeleton is stained with fluorescently-labeled phalloidin. The formation of F-actin aggregates is visualized by fluorescence microscopy and can be quantified using image analysis software (e.g., ImageJ).[7][14]

Conclusion

The mechanism of action of Risuteganib in RPE cells is multifaceted, targeting the core pathologies of dry AMD. By acting as an integrin regulator, Risuteganib disrupts a vicious cycle of oxidative stress and mitochondrial dysfunction. Its activity translates into potent cytoprotection, enhancement of mitochondrial bioenergetics, and a beneficial reprogramming of gene expression that promotes cell survival and reduces inflammation. This comprehensive mechanism, which supports RPE cell health and function at multiple levels, establishes Risuteganib as a promising therapeutic candidate for treating intermediate dry AMD.[3][7]

References

- 1. Narrative review of risuteganib for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]

- 2. ophthalmologytimes.com [ophthalmologytimes.com]

- 3. allegroeye.com [allegroeye.com]

- 4. Mechanism of Action of a Therapeutic Peptide, Risuteganib, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Risuteganib Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Risuteganib for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]

- 9. Scholars@Duke publication: Risuteganib Protects against Hydroquinone-induced Injury in Human RPE Cells. [scholars.duke.edu]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. researchgate.net [researchgate.net]

- 13. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by Risuteganib Against Hydrogen Peroxide Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. journals.healio.com [journals.healio.com]

- 17. Experimental Models for Study of Retinal Pigment Epithelial Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Risuteganib's Role in Mitochondrial Bioenergetics and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms of risuteganib, a novel therapeutic peptide, with a specific focus on its role in modulating mitochondrial bioenergetics and function. Preclinical and clinical data have demonstrated risuteganib's potential in treating retinal diseases, such as dry age-related macular degeneration (AMD), by protecting retinal pigment epithelium (RPE) cells from oxidative stress.[1][2][3] This protection is intrinsically linked to the preservation and enhancement of mitochondrial health. This document collates quantitative data from various studies, presents detailed experimental methodologies for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Mitochondria-Centric Mechanism of Action of Risuteganib

Risuteganib is a synthetic peptide that has shown promise in clinical trials for retinal diseases like dry AMD and diabetic macular edema (DME).[1][2] While initially investigated for its role in regulating integrin functions, subsequent research has unveiled a more fundamental mechanism of action centered on mitochondrial protection.[2][4] In the high-energy environment of the retina, RPE cells are particularly susceptible to oxidative stress, a key driver of AMD pathogenesis.[5] Risuteganib has been shown to localize preferentially in the RPE layer and exert a protective effect by supporting mitochondrial stability and function in the face of oxidative insults.[1][6]

The core of risuteganib's therapeutic effect lies in its ability to enhance mitochondrial bioenergetics. Specifically, it has been demonstrated to support oxidative phosphorylation (OXPHOS), leading to improved ATP production.[2] A key molecular target identified is Pyruvate Dehydrogenase Kinase 1 (PDK1), an enzyme that negatively regulates the Pyruvate Dehydrogenase (PDH) complex.[2] By inhibiting PDK1, risuteganib promotes the activity of PDH, a critical gatekeeper enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle and subsequent ATP generation through OXPHOS.[2] This guide will delve into the experimental evidence supporting this mechanism.

Data Presentation: Quantitative Effects of Risuteganib on Mitochondrial Function

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of risuteganib.

Table 1: Preclinical Efficacy of Risuteganib in Cellular Models of Oxidative Stress

| Parameter Assessed | Cell Line | Stressor | Risuteganib Treatment | Outcome | Statistical Significance | Reference |

| Cell Viability | ARPE-19 | tert-Butyl Hydroperoxide (tBHP) | 24-hour pretreatment | Significantly rescued cells from tBHP-induced stress | p < 0.05 | [1][6] |

| Apoptosis (Caspase 3/7 Activity) | ARPE-19 | tert-Butyl Hydroperoxide (tBHP) | 24-hour pretreatment | Significantly rescued cells from apoptosis | p < 0.01 | [1][6] |

| Cell Viability | ARPE-19 | Hydrogen Peroxide (H₂O₂) | 24-hour pretreatment | H₂O₂ reduced viability by 27.7%; Risuteganib pretreatment rescued viability by 30.3% | p = 0.015 | [7] |

| Cell Viability | MIO-M1 | Hydrogen Peroxide (H₂O₂) | 24-hour pretreatment | H₂O₂ reduced viability by 20.5%; Risuteganib pretreatment rescued viability by 7.7% | p = 0.0454 | [7] |

| Necrosis and Apoptosis | Human RPE | Hydroquinone (HQ) | Co-treatment | Significantly protected against HQ-induced cell death | - | [8][9] |

| Reactive Oxygen Species (ROS) | Human RPE | Hydroquinone (HQ) | Co-treatment | Significantly decreased HQ-induced ROS production | - | [8][9] |

| Mitochondrial Membrane Potential (ΔΨm) | Human RPE | Hydroquinone (HQ) | Co-treatment | Improved HQ-disrupted mitochondrial membrane potential | - | [8][9] |

| PDH Enzyme Activity | ARPE-19 | None | 24-hour pretreatment with 300μM risuteganib | 14.0% increase in PDH activity | p = 0.0008 | [2] |

Table 2: Effect of Risuteganib on Mitochondrial Respiration (Seahorse XF Data)

| Respiration Parameter | Cell Line | Condition | Risuteganib Effect | Reference |

| Basal Respiration | ARPE-19 | Dose-dependent enhancement | Dose-dependently enhanced | [1][6] |

| Maximal Respiration | ARPE-19 | Dose-dependent enhancement | Dose-dependently enhanced | [1][6] |

| ATP-Related Respiration | ARPE-19 | Dose-dependent enhancement | Dose-dependently enhanced | [1][6] |

| Basal Respiration | Human RPE | Hydroquinone (HQ) induced stress | Significantly increased compared to HQ-treated cells | [8] |

| Maximal Respiration | Human RPE | Hydroquinone (HQ) induced stress | Significantly increased compared to HQ-treated cells | [8] |

| Spare Respiratory Capacity | Human RPE | Hydroquinone (HQ) induced stress | Significantly increased compared to HQ-treated cells | [8] |

Table 3: Clinical Efficacy of Risuteganib in Patients with Non-Exudative (Dry) AMD (Phase 2a Study)

| Endpoint | Risuteganib Group (n=25) | Sham Group (n=14) | Statistical Significance | Reference |

| Proportion of subjects with ≥ 8 letters ETDRS BCVA gain | 48% (at Week 28) | 7% (at Week 12) | p = 0.013 | [10][11][12] |

| Proportion of subjects with ≥ 15 letters ETDRS BCVA gain | 20% (at Week 28) | 0% (at Week 12) | - | [10][11][13] |

| Mean BCVA improvement in responders (≥ 8 letter gain) | +12.8 letters (at Week 28) | - | - | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard laboratory procedures and information extracted from the referenced studies.

Cell Culture and Treatment

-

Cell Lines: Human Retinal Pigment Epithelial (ARPE-19) cells and primary human RPE cells are commonly used models.[1][8]

-

Culture Conditions: Cells are typically cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Oxidative Stress Induction: To mimic disease conditions, cells are exposed to oxidative stressors such as:

-

Risuteganib Application: Risuteganib is typically applied as a pretreatment for a specified duration (e.g., 24 hours) before the introduction of the oxidative stressor, or as a co-treatment.[1][8]

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

-

Cell Seeding: ARPE-19 cells are seeded in a Seahorse XF24 or XF96 cell culture microplate.

-

Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized XF assay medium.

-

Sequential Injections: The assay involves the sequential injection of mitochondrial respiratory chain inhibitors:

-

Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.

-

-

Data Analysis: The OCR is measured in real-time, and key parameters of mitochondrial function are calculated, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Cell Viability and Apoptosis Assays

-

WST-1 Assay: This colorimetric assay measures cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[1]

-

Cells are seeded in a 96-well plate and treated with the stressor and/or risuteganib.

-

WST-1 reagent is added to each well.

-

After incubation, the absorbance is measured using a microplate reader.

-

-

Caspase 3/7 Apoptosis Assay: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1]

-

Cells are cultured and treated in a 96-well plate.

-

A luminogenic substrate for caspase-3/7 is added.

-

Luminescence, which is proportional to caspase activity, is measured with a luminometer.

-

Measurement of Reactive Oxygen Species (ROS)

-

Fluorescent Probes: Cellular ROS levels are typically measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Cells are loaded with the fluorescent probe.

-

After treatment with the stressor and/or risuteganib, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

-

JC-1 Staining: The cationic dye JC-1 is used to measure changes in mitochondrial membrane potential.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

-

In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Cells are stained with JC-1, and the ratio of red to green fluorescence is quantified using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A decrease in the red/green ratio indicates mitochondrial depolarization.

-

Pyruvate Dehydrogenase (PDH) Enzyme Activity Assay

-

Principle: This assay measures the activity of the PDH complex.

-

ARPE-19 cells are pre-incubated with risuteganib.

-

Cells are lysed, and the supernatant containing the PDH enzyme is collected.

-

The enzymatic activity is measured using a colorimetric assay kit that detects the production of NADH, which is coupled to a color change read at 450 nm. An increase in absorbance indicates higher PDH activity.[2]

-

Visualization of Pathways and Workflows

Signaling Pathway of Risuteganib's Action on Mitochondrial Metabolism

Caption: Risuteganib's proposed mechanism of action on mitochondrial metabolism.

Experimental Workflow for Assessing Mitochondrial Function

Caption: General experimental workflow for evaluating risuteganib's effects.

Conclusion

The collective evidence strongly indicates that risuteganib's therapeutic potential in retinal diseases is deeply rooted in its ability to preserve and enhance mitochondrial function in RPE cells. By targeting the PDK1-PDH axis, risuteganib effectively counters the detrimental effects of oxidative stress on cellular energy production. This mitochondria-centric mechanism of action represents a promising strategy for the treatment of complex, multifactorial diseases like dry AMD. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and build upon our understanding of risuteganib's role in mitochondrial bioenergetics.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Mechanism of Action of a Therapeutic Peptide, Risuteganib, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]

- 3. Narrative review of risuteganib for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]

- 4. Risuteganib | 1307293-62-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Risuteganib Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Risuteganib Protects against Hydroquinone-induced Injury in Human RPE Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.healio.com [journals.healio.com]

- 11. Safety and Efficacy of Intravitreal Risuteganib for Non-Exudative AMD: A Multicenter, Phase 2a, Randomized, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ophthalmologytimes.com [ophthalmologytimes.com]

- 13. Impact of Baseline Quantitative OCT Features on Response to Risuteganib for the Treatment of Dry AMD—The Importance of Outer Retinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by Risuteganib Against Hydrogen Peroxide Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Risuteganib (Luminate) and its Interaction with Pyruvate Dehydrogenase Kinase 1 (PDK1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risuteganib (also known as Luminate® or ALG-1001) is a novel synthetic oligopeptide currently under investigation for the treatment of retinal diseases, including intermediate non-exudative age-related macular degeneration (dry AMD) and diabetic macular edema (DME).[1] While initially developed as an integrin inhibitor, emerging evidence has pointed to a distinct and compelling mechanism of action centered on the modulation of mitochondrial bioenergetics.[2][3] A key aspect of this proposed mechanism is the inhibition of pyruvate dehydrogenase kinase 1 (PDK1), a crucial regulator of cellular metabolism.[2] This technical guide provides an in-depth analysis of the available preclinical data on the effect of Risuteganib on PDK1, including a summary of quantitative findings, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Introduction: A Shift in Mechanistic Understanding

The initial therapeutic hypothesis for Risuteganib focused on its role as an integrin inhibitor, targeting pathways involved in angiogenesis and inflammation.[4] However, subsequent preclinical investigations revealed that its binding affinity for relevant integrins was unexpectedly low.[2] This led researchers to explore alternative mechanisms to explain the promising clinical efficacy observed in Phase II trials, where Risuteganib demonstrated the ability to improve visual acuity in patients with dry AMD.[1][5][6]

Further studies unveiled that Risuteganib preferentially localizes to the retinal pigment epithelium (RPE), a cell layer critical for retinal health and highly susceptible to oxidative stress and mitochondrial dysfunction in diseases like AMD.[2][7] In in vitro models using the ARPE-19 cell line, Risuteganib demonstrated a protective effect against oxidative stress, which was correlated with the maintenance of mitochondrial function.[2][8] This pivotal observation shifted the focus of research towards a novel mechanism of action involving the support of mitochondrial bioenergetics, with PDK1 emerging as a primary molecular target.[2]

The Role of PDK1 in Cellular Metabolism and Retinal Disease

Pyruvate dehydrogenase kinase (PDK) is a family of four isoenzymes (PDK1-4) that act as key regulators of the pyruvate dehydrogenase complex (PDC). The PDC is a mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).

Under normal physiological conditions, OXPHOS is the primary and most efficient pathway for ATP production. However, in pathological states such as hypoxia or high oxidative stress, which are characteristic of retinal diseases like AMD and DME, the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α) is upregulated.[2] HIF-1α, in turn, promotes the expression of PDK1.[2]

PDK1 phosphorylates the E1α subunit of the PDC (PDHa1), leading to its inactivation.[2] This phosphorylation event effectively acts as a metabolic switch, shunting pyruvate away from the TCA cycle and towards lactate production via anaerobic glycolysis (the Warburg effect). While this metabolic reprogramming can be a short-term survival mechanism, chronic reliance on glycolysis is less efficient for ATP production and can contribute to the cellular dysfunction observed in retinal diseases.

Risuteganib's Effect on PDK1 and Mitochondrial Function: Preclinical Evidence

The current hypothesis posits that Risuteganib inhibits PDK1, thereby preventing the phosphorylation and subsequent inactivation of the PDC.[2] This action keeps the PDC in its active, unphosphorylated state, promoting the flow of pyruvate into the TCA cycle and enhancing oxidative phosphorylation.[2] This leads to increased ATP production and helps maintain mitochondrial integrity and function in RPE cells under stress.[2]

Quantitative Data

While a specific IC50 value for the inhibition of PDK1 by Risuteganib has not been publicly disclosed in the reviewed literature, preclinical studies have provided quantitative and semi-quantitative data supporting its mechanism of action.

Table 1: In Vitro Inhibition of PDHa1 Phosphorylation by Risuteganib

| Parameter | Risuteganib | Dichloroacetate (DCA) | Control Peptide (GRGETP) | No Inhibitor |

| Concentration | 2 mM | 2 mM | 2 mM | N/A |

| Effect on PDHa1 pSer232 | Greatly Reduced | Reduced | No significant effect | Baseline Phosphorylation |

| Source | ProQuest[2] | ProQuest[2] | ProQuest[2] | ProQuest[2] |

| Data is qualitative, based on Western blot analysis. |

Table 2: Effect of Risuteganib on Mitochondrial Respiration in ARPE-19 Cells (Seahorse XF Mito Stress Test)

| Condition | Parameter | Observation | Source |

| Risuteganib Treatment (Unstressed Cells) | Oxygen Consumption Rate (OCR) | Dose-dependent increase in basal, maximal, and ATP-linked respiration. | ProQuest[2], IOVS[7] |

| Extracellular Acidification Rate (ECAR) | No significant effect. | ProQuest[2] | |

| Hydroquinone (HQ)-Induced Oxidative Stress + Risuteganib | Basal Respiration | Significantly increased compared to HQ alone. | IOVS[9] |

| Maximal OCR | Significantly increased compared to HQ alone. | IOVS[9] | |

| ATP Production | Significantly increased compared to HQ alone. | IOVS[9] | |

| Spare Respiratory Capacity | Significantly increased compared to HQ alone. | IOVS[9] | |

| This table summarizes findings from multiple sources. The term "dose-dependent" is used as reported in the source material, though specific dose-response data is not provided. |

Table 3: Protective Effect of Risuteganib on Stressed Retinal Cells

| Cell Line | Stressor | Risuteganib Concentration | Measured Effect | Outcome | Source |

| ARPE-19 | tert-Butyl Hydroperoxide (tBHP) | Not specified | Cell Viability (WST-1 Assay) | Significantly rescued (p<0.05) | IOVS[7] |

| ARPE-19 | tert-Butyl Hydroperoxide (tBHP) | Not specified | Apoptosis (Caspase 3/7 Assay) | Significantly rescued (p<0.01) | IOVS[7] |

| Human RPE | Hydroquinone (HQ) (175 µM) | 0.4 mM | Mitochondrial Bioenergetics | Significantly increased vs. HQ alone | PMC[9] |

| Human RPE | Hydroquinone (HQ) (160 µM) | 0.4 mM | ROS Production | Significantly decreased vs. HQ alone | PMC[9] |

| ARPE-19 | Hydrogen Peroxide (H₂O₂) | Not specified | Cell Viability (Trypan Blue) | Significantly improved | PMC[10] |

Experimental Protocols

In Vitro PDHa1 Phosphorylation Assay

This assay was performed to directly assess the inhibitory effect of Risuteganib on PDK1-mediated phosphorylation of its substrate, PDHa1.[2]

-

Reagents and Materials:

-

Recombinant human PDK1 (MilliporeSigma)

-

Recombinant human PDHa1 (MilliporeSigma)

-

Universal Kinase Activity Kit (R&D Systems), including kinase buffer

-

ATP (50 µM final concentration)

-

Risuteganib (CPC Scientific Peptide) (2 mM final concentration)

-

Dichloroacetate (DCA, MilliporeSigma) as a positive control inhibitor (2 mM final concentration)

-

Control peptide GRGETP (CPC Scientific Peptide) (2 mM final concentration)

-

Antibodies for Western blotting: anti-PDHa1 (total) and anti-phospho-PDHa1 (pSer232)

-

-

Protocol:

-

A reaction mixture was prepared containing 30 µg/mL PDHa1, 50 µM ATP, and the respective inhibitor (Risuteganib, DCA, or control peptide) or vehicle in kinase buffer.

-

The kinase reaction was initiated by adding 6 µg/mL PDK1 to the mixture.

-

The reaction was allowed to proceed for 30 minutes at 37°C.

-

The reaction was stopped, and the samples were prepared for Western blot analysis.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was immunoblotted with primary antibodies against total PDHa1 and phosphorylated PDHa1 at serine 232.

-

The level of phosphorylation was visualized and compared across the different conditions.

-

Mitochondrial Bioenergetics Assessment (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis in real-time.

-

Cell Culture and Treatment:

-

ARPE-19 cells were seeded in Seahorse XF-24 or XFe24 cell culture plates.[2][9]

-

For unstressed conditions, cells were incubated with assay media containing various clinical dosages of Risuteganib for 1 hour at 37°C prior to the assay.[2]

-

For oxidative stress experiments, cells were treated with an oxidant such as tert-Butyl Hydroperoxide (tBHP) or hydroquinone (HQ) with or without Risuteganib co-treatment.[7][9]

-

-

Seahorse XF Assay Protocol:

-

After treatment, the cell culture medium was replaced with XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and the plate was incubated in a CO₂-free incubator at 37°C for 1 hour.[9]

-

The cell culture plate was then placed in the Seahorse XF Analyzer.

-

Baseline OCR and ECAR measurements were taken.

-

A series of mitochondrial inhibitors were sequentially injected to assess different parameters of mitochondrial respiration:

-

Oligomycin (1 µM): An ATP synthase inhibitor, which allows for the calculation of ATP-linked respiration.

-

Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP) (0.5-1 µM): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A (1 µM): Complex I and III inhibitors, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

-

-

OCR and ECAR were measured after each inhibitor injection.

-

After the assay, protein concentration per well was determined to normalize the bioenergetics data.[2]

-

Visualizing the Mechanism of Action

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by Risuteganib. Under conditions of oxidative stress, HIF-1α upregulates PDK1, which in turn phosphorylates and inactivates the PDH complex, leading to a metabolic shift towards glycolysis. Risuteganib is hypothesized to inhibit PDK1, thereby maintaining PDH activity and promoting oxidative phosphorylation.

Caption: Proposed signaling pathway of Risuteganib's effect on PDK1.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the workflow for the in vitro protein kinase assay to assess the impact of Risuteganib on PDK1 activity.

Caption: Workflow for the in vitro PDHa1 phosphorylation assay.

Experimental Workflow: Seahorse Mito Stress Test

This diagram illustrates the sequential steps involved in the Seahorse XF Cell Mito Stress Test to measure mitochondrial respiration.

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that Risuteganib's therapeutic potential in retinal diseases is, at least in part, mediated by its ability to support mitochondrial function in RPE cells. The inhibition of PDK1 appears to be a key molecular mechanism underlying this effect. By preventing the inactivation of the PDH complex, Risuteganib promotes a more efficient energy metabolism through oxidative phosphorylation, which is crucial for the survival and function of the highly metabolically active RPE cells, especially under conditions of oxidative stress.

While the qualitative and semi-quantitative data are compelling, further research is warranted to fully elucidate the interaction between Risuteganib and PDK1. Specifically, the determination of a precise IC50 value and a detailed characterization of the binding kinetics would provide a more complete picture of its inhibitory potency. Additionally, further studies are needed to explore the effects of Risuteganib on other PDK isoforms and to confirm the downstream effects on metabolic flux in more complex in vivo models of retinal disease. Nevertheless, the current body of evidence presents a strong rationale for the continued development of Risuteganib as a novel, mitochondria-targeting therapeutic for dry AMD and other retinal disorders characterized by metabolic dysfunction.

References

- 1. allegroeye.com [allegroeye.com]

- 2. Mechanism of Action of a Therapeutic Peptide, Risuteganib, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]

- 3. allegroeye.com [allegroeye.com]

- 4. Narrative review of risuteganib for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]

- 5. Safety and Efficacy of Intravitreal Risuteganib for Non-Exudative AMD: A Multicenter, Phase 2a, Randomized, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allegro Ophthalmics Receives FDA Agreement Under Special Protocol Assessment (SPA) for Phase 2b/3 Clinical Trial of Risuteganib for the Treatment of Intermediate Dry AMD [prnewswire.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Risuteganib Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by Risuteganib Against Hydrogen Peroxide Stress - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Risuteganib for Intermediate Dry Age-Related Macular Degeneration: A Technical Guide

Introduction

Age-related macular degeneration (AMD) is a primary cause of significant vision loss in individuals over 60, with the non-exudative ("dry") form accounting for approximately 90% of cases.[1] The pathogenesis of dry AMD is complex, characterized by the progressive degeneration of the retinal pigment epithelium (RPE) and photoreceptors.[2][3] Key contributing factors are oxidative stress, mitochondrial dysfunction, and inflammation, which create a self-perpetuating cycle of cellular damage.[1][2][4] Risuteganib (formerly Luminate®, ALG-1001) is an investigational synthetic oligopeptide that acts as an integrin regulator. It is being developed as a potential therapy for intermediate dry AMD by targeting these underlying pathological pathways.[5][6][7] Preclinical evidence suggests that Risuteganib protects RPE cells, enhances mitochondrial function, and modulates inflammatory processes, offering a novel therapeutic approach for a condition with limited treatment options.[8][9][10][11][12]

This technical guide provides a comprehensive overview of the preclinical research on Risuteganib, focusing on its mechanism of action, in vitro and in vivo efficacy data, and the experimental protocols used in its evaluation.

Proposed Mechanism of Action

Risuteganib's therapeutic potential stems from its role as a small peptide integrin regulator that interferes with mitochondrial dysfunction and reduces the cellular burden of oxidative stress.[13] It is a synthetic Arginine-Glycine-Aspartate (RGD)-class peptide that targets multiple integrin heterodimers, including αVβ3, αVβ5, α5β1, and αMβ2, which are implicated in angiogenesis and inflammation.[5][14] By modulating these pathways, Risuteganib helps restore retinal homeostasis.[13]

Mitochondrial Protection and Bioenergetic Enhancement

Mitochondrial dysfunction is a hallmark of AMD, leading to increased production of reactive oxygen species (ROS) and impaired cellular energetics in the RPE.[1][4] Risuteganib has been shown to directly counter these effects. In vitro studies demonstrate that it protects RPE cells from oxidative stress-induced mitochondrial injury, improves mitochondrial bioenergetics, and reduces ROS production.[1][15][16] One proposed mechanism is the inhibition of pyruvate dehydrogenase kinase (PDK), which in turn enhances the activity of pyruvate dehydrogenase (PDH), a key enzyme in mitochondrial metabolism.[17] This action supports oxidative phosphorylation and ATP production, thereby maintaining RPE cell health and function.[8][17]

References

- 1. Risuteganib for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]

- 2. ophthalmologytimes.com [ophthalmologytimes.com]

- 3. Differential effects of risuteganib and bevacizumab on AMD cybrid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.healio.com [journals.healio.com]

- 5. Narrative review of risuteganib for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]

- 6. Risuteganib-a novel integrin inhibitor for the treatment of non-exudative (dry) age-related macular degeneration and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. allegroeye.com [allegroeye.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Allegro Ophthalmics Announces Presentation of Key Data Surrounding Dry AMD Pipeline Candidates, Treatment Considerations [prnewswire.com]

- 12. allegroeye.com [allegroeye.com]

- 13. allegroeye.com [allegroeye.com]

- 14. Risuteganib | 1307293-62-4 | Benchchem [benchchem.com]

- 15. Risuteganib Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The promise of targeting mitochondria in dry AMD [retina-specialist.com]

- 17. Mechanism of Action of a Therapeutic Peptide, Risuteganib, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]

Pharmacodynamics and retinal tissue localization of Risuteganib

An In-depth Technical Guide to the Pharmacodynamics and Retinal Tissue Localization of Risuteganib

Introduction

Risuteganib (formerly ALG-1001, Luminate®) is a novel synthetic oligopeptide of the Arginine-Glycine-Aspartate (RGD) class, currently under investigation for the treatment of retinal diseases, including non-exudative (dry) age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2] As a small molecule with a molecular weight of less than 1 kDa, it is designed for intravitreal administration.[1][3] Initially developed as an integrin inhibitor, subsequent research has unveiled a more complex mechanism of action centered on mitochondrial bioenergetics.[1][4] This guide provides a detailed overview of the current understanding of Risuteganib's pharmacodynamics and its localization within retinal tissues, based on preclinical and clinical data.

Pharmacodynamics: A Dual Mechanism of Action

The pharmacodynamic profile of Risuteganib is characterized by two primary mechanisms: the regulation of integrin function and the support of mitochondrial health, with the latter now considered the principal driver of its therapeutic effects.

Integrin Regulation

Risuteganib was first characterized as an inhibitor of multiple integrin heterodimers, specifically αVβ3, αVβ5, α5β1, and αMβ2.[1] These cell-surface receptors are involved in critical pathological pathways such as angiogenesis, inflammation, and vascular permeability, which are hallmarks of AMD and DME.[1][2] The RGD domain of the peptide acts as a binding site for extracellular matrix proteins, and by inhibiting these specific integrins, Risuteganib was thought to impede the adhesion and migration of abnormal blood vessel cells and modulate inflammatory responses.[1][4] For instance, in hypoxia-stressed retinal models, Risuteganib was shown to suppress the expression of genes related to cell adhesion and inflammation, including the integrin αM and β2 genes that form the complement receptor 3 (CR3).[5]

Mitochondrial Support and Neuroprotection

More recent evidence has shifted the understanding of Risuteganib's primary mechanism of action towards the protection and enhancement of mitochondrial function within the retinal pigment epithelium (RPE).[4][6] Oxidative stress is a key contributor to the pathogenesis of dry AMD, leading to RPE and photoreceptor degeneration.[3] Risuteganib has been shown to counteract this by supporting mitochondrial stability and bioenergetics.[6][7]

The proposed molecular pathway involves the inhibition of pyruvate dehydrogenase kinase (PDK), particularly PDK1, which is responsive to the disease-related hypoxia-inducible factor 1-alpha (HIF-1α).[4] By inhibiting PDK1, Risuteganib reduces the phosphorylation of the pyruvate dehydrogenase (PDH) enzyme complex.[4] This, in turn, promotes oxidative phosphorylation, enhances mitochondrial respiration, and reduces the production of reactive oxygen species (ROS), thereby protecting RPE cells from oxidative stress-induced apoptosis and preserving their function.[4][5][6]

Quantitative Pharmacodynamic & Efficacy Data

The clinical and preclinical effects of Risuteganib have been quantified in various studies. The tables below summarize key findings.

Table 1: Physicochemical and Preclinical Pharmacokinetic Properties

| Parameter | Value | Species / Model | Reference |

|---|---|---|---|

| Molecular Weight | < 1.0 kDa | N/A | [1][5] |

| Retinal Half-Life | ~21 days | Rabbit | [1][3][5] |

| Retinal Half-Life | 10.5 days | N/A (Preclinical Ocular Study) |[8] |

Table 2: Summary of Phase 2a Clinical Trial Efficacy (Intermediate Dry AMD)

| Endpoint | Risuteganib Group (n=25) | Sham Group (n=14) | P-value | Reference |

|---|---|---|---|---|

| Primary: % Patients Gaining ≥ 8 ETDRS Letters | 48% (at Week 28) | 7.1% (at Week 12) | 0.013 | [1][8][9] |

| % Patients Gaining ≥ 10 ETDRS Letters | 32% (at Week 28) | 7.1% (at Week 12) | 0.12 | [8] |

| % Patients Gaining ≥ 15 ETDRS Letters | 20% (at Week 28) | 0% (at Week 12) | 0.14 |[8] |

Table 3: Summary of Phase 1b/2a Clinical Trial Efficacy (DME)

| Endpoint | Result | Reference |

|---|---|---|

| Peak Reduction in Central Macular Thickness (CMT) | 20% to 80% (Mean: 31%) | [1] |

| % Patients with BCVA Improvement (≥ 9 letters) | 53% |[1] |

Retinal Tissue Localization

Preclinical studies have consistently demonstrated that following intravitreal administration, Risuteganib preferentially localizes to the outer retina, particularly the RPE.[1][6]

-

Fluorescent Dye Studies : Experiments using Risuteganib-dye conjugates on mouse and rat retinal cryo-sections confirmed a preferential accumulation in the RPE layer.[6][10]

-

Radiolabel Studies : Pharmacokinetic studies using radiolabeled Risuteganib in rabbits also showed localization to the RPE and outer retina, where it remains for an extended period, as evidenced by its long half-life.[1][8]

-

Age-Dependent Binding : An intriguing finding from a recent study is the age-related specific interaction of Risuteganib with the RPE. Staining was consistently observed in the RPE of aged (14-month-old) mice but not in younger (7-month-old) mice, suggesting a higher affinity for RPE cells in an aged or stressed state.[11]

This targeted localization is critical, as the RPE is a primary site of pathology in dry AMD, and supporting the function of these cells is key to the therapeutic hypothesis.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in key preclinical studies of Risuteganib.

Retinal Tissue Localization via Fluorescent Staining

This protocol was employed to visually confirm the localization of Risuteganib within the retinal layers.[6][11]

Objective: To determine the specific retinal cell layer(s) to which Risuteganib binds.

Methodology:

-

Peptide Conjugation: Risuteganib and a negative control peptide are conjugated with a fluorescent dye (e.g., Sulfonated-Cy5).

-

Tissue Preparation: Eyes are enucleated from mice or rats and prepared as frozen cryo-sections (10µm thick).

-

Staining: Retinal sections are incubated with the dye-conjugated peptide solutions (e.g., 5µM and 20µM) in a medium designed to minimize non-specific binding, such as homogenized porcine vitreous humor (HVH).

-

Washing: Sections are washed to remove unbound peptide-dye conjugates.

-

Imaging: Sections are mounted and imaged using fluorescence microscopy to detect the location and intensity of the fluorescent signal.

-

Analysis: The distribution of fluorescence in sections treated with Risuteganib-dye is compared to those treated with the control peptide-dye to identify specific binding.

In Vitro Oxidative Stress and Cytoprotection Assay

This protocol assesses the ability of Risuteganib to protect RPE cells from oxidative damage.[6][10]

Objective: To quantify the protective effects of Risuteganib against an oxidative challenge in a human RPE cell line (ARPE-19).

Methodology:

-

Cell Culture: ARPE-19 cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with varying concentrations of Risuteganib for 24 hours.

-

Oxidative Challenge: The culture medium is replaced with a medium containing an oxidizing agent, such as tert-Butyl Hydroperoxide (tBHP) or hydroquinone (HQ), to induce oxidative stress.

-

Incubation: Cells are incubated with the oxidizing agent for a defined period.

-

Viability/Apoptosis Measurement:

-

WST-1 Assay: Cell viability is measured by adding WST-1 reagent, which is converted to a colored formazan product by metabolically active cells. Absorbance is read on a plate reader.

-

Caspase 3/7 Apoptosis Assay: Apoptosis is quantified by adding a reagent containing a substrate for caspases 3 and 7. Cleavage of the substrate produces a fluorescent or luminescent signal, which is measured.

-

-

Data Analysis: The viability and apoptosis levels in Risuteganib-treated cells are compared to untreated control cells to determine the degree of cytoprotection.

Mitochondrial Bioenergetics Assessment

This protocol measures the impact of Risuteganib on mitochondrial respiration in RPE cells.[6][10]

Objective: To evaluate the effect of Risuteganib on mitochondrial function using real-time measurements of oxygen consumption rate (OCR).

Methodology:

-

Cell Seeding: ARPE-19 cells are seeded into a specialized microplate for use with a Seahorse XF Analyzer.

-

Treatment: Cells are treated with Risuteganib at various concentrations.

-

Mito Stress Test: The Seahorse XF Cell Mito Stress Test is performed. This involves the sequential injection of mitochondrial inhibitors to assess key parameters of mitochondrial function:

-

Oligomycin: Inhibits ATP synthase, allowing for the calculation of ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A protonophore that collapses the mitochondrial membrane potential, inducing maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

Data Acquisition: The Seahorse XF Analyzer measures the OCR in real-time throughout the assay.

-

Analysis: Key parameters such as basal respiration, maximal respiration, and ATP-related respiration are calculated and compared between Risuteganib-treated and control cells.

References

- 1. Narrative review of risuteganib for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]

- 2. Risuteganib-a novel integrin inhibitor for the treatment of non-exudative (dry) age-related macular degeneration and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ophthalmologytimes.com [ophthalmologytimes.com]

- 4. Mechanism of Action of a Therapeutic Peptide, Risuteganib, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]

- 5. Risuteganib for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. allegroeye.com [allegroeye.com]

- 8. journals.healio.com [journals.healio.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

Risuteganib's Dual Mechanism of Action in Modulating Angiogenesis and Vascular Permeability: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risuteganib (formerly ALG-1001) is a novel synthetic oligopeptide modeled on the Arginine-Glycine-Aspartate (RGD) sequence, currently under investigation for the treatment of retinal vascular diseases such as non-exudative (dry) age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2] Its therapeutic potential stems from a dual mechanism of action that uniquely addresses both the direct cellular processes of new blood vessel formation (angiogenesis) and leakage (vascular permeability), as well as the underlying cellular stress that drives these pathologies. This technical guide provides an in-depth summary of the current understanding of risuteganib's effects, with a focus on quantitative data and experimental methodologies.

Core Mechanisms of Action

Risuteganib's therapeutic effects are attributed to two primary mechanisms:

-

Integrin Inhibition: As an RGD-mimetic peptide, risuteganib competitively binds to and inhibits several integrin heterodimers, including αVβ3, αVβ5, and α5β1.[1][3] These integrins are key mediators of cell-to-cell and cell-to-extracellular matrix interactions, which are crucial for endothelial cell proliferation, migration, and survival—hallmark processes of angiogenesis.[1] By blocking these integrins, risuteganib disrupts the signaling cascade that promotes the formation of new, leaky blood vessels.[3][4] The inhibition of the α5β1-fibronectin interaction, in particular, has been shown to induce apoptosis in proliferating endothelial cells, offering a targeted anti-angiogenic effect that is independent of Vascular Endothelial Growth Factor (VEGF).[1]

-

Mitochondrial Stabilization: A growing body of evidence indicates that risuteganib also exerts a protective effect on retinal pigment epithelium (RPE) cells by enhancing mitochondrial function and mitigating oxidative stress.[5][6] RPE cells are critical for retinal homeostasis, and their dysfunction is a key factor in the pathogenesis of AMD and DME. By stabilizing mitochondria, risuteganib is thought to reduce the production of reactive oxygen species (ROS) and downregulate the expression of pro-angiogenic factors like VEGF, while potentially upregulating anti-angiogenic factors such as Pigment Epithelium-Derived Factor (PEDF).[7][8] This creates a less permissible environment for the development of choroidal neovascularization (CNV).

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of risuteganib in models of ocular angiogenesis and vascular permeability.

Table 1: In Vivo Efficacy of Risuteganib in Murine Models of Ocular Neovascularization

| Animal Model | Intervention | Key Finding | Reference |

| Photocoagulation-Induced Choroidal Neovascularization (CNV) | Intravitreal injection of 10 µg and 25 µg risuteganib | Statistically significant reduction in the area of CNV (p=0.0453 and p=0.0498, respectively). | [9][10] |

| rho/VEGF Model of Subretinal Neovascularization | Intravitreal injection of 25 µg risuteganib | Statistically significant reduction in neovascularization area (p<0.001). | [9][10] |

| Oxygen-Induced Retinopathy (OIR) | Intravitreal injection of 12.5 µg, 25 µg, and 50 µg risuteganib | Statistically significant reduction in neovascularization area (p=0.0271, p=0.0414, and p=0.0403, respectively). | [9][10] |

Table 2: Effect of Risuteganib on Vascular Permeability in a Murine Model

| Animal Model | Intervention | Key Finding | Reference |

| rho/VEGF Model of Subretinal Neovascularization | Intravitreal injection of 25 µg risuteganib | 24% reduction in vascular leakage (p=0.017). | [9][10] |

Table 3: In Vitro Effects of Risuteganib on Endothelial Cell Function

| Assay | Cell Type | Substrate | Risuteganib Concentration | Key Finding | Reference |

| Cell Adhesion | Human Retinal Endothelial Cells (HREC) | Vitronectin | High dose (43-1393 µM range) | Statistically significant inhibition of cell adhesion (p<0.05). | [9][10] |

| Cell Adhesion | Human Retinal Endothelial Cells (HREC) | Fibronectin | High dose (43-1393 µM range) | Statistically significant inhibition of cell adhesion (p<0.01). | [9][10] |

| Cell Migration | Human Retinal Endothelial Cells (HREC) | Vitronectin | High dose (43-1393 µM range) | Statistically significant inhibition of cell migration (p<0.01). | [9][10] |

| Cell Migration | Human Retinal Endothelial Cells (HREC) | Fibronectin | Low dose (43-1393 µM range) | Statistically significant inhibition of cell migration (p<0.01). | [9][10] |

Note: Specific IC50 or Kd values for risuteganib's binding to individual integrin heterodimers (αVβ3, αVβ5, α5β1, and αMβ2) are not currently available in the public domain literature.

Experimental Protocols

The following are descriptions of the key experimental models used to evaluate the efficacy of risuteganib.

In Vivo Models of Ocular Neovascularization

-

Laser-Induced Choroidal Neovascularization (CNV) in Mice: This model is a widely accepted standard for studying wet AMD.

-

Procedure: Anesthesia is administered to pigmented mice (e.g., C57BL/6J), and their pupils are dilated. A laser is used to create burns on the retina, which ruptures Bruch's membrane. This injury triggers an inflammatory and angiogenic response, leading to the growth of new blood vessels from the choroid into the subretinal space.[11][12]

-

Risuteganib Application: In the cited preclinical study, risuteganib (1-50 µg) was administered via intraocular injection.[9][10]

-

Analysis: The extent of CNV is typically quantified by measuring the area of the neovascular lesions, often using imaging techniques like fluorescein angiography or by staining choroidal flat mounts with vascular markers (e.g., isolectin B4).[9][10] In the study, the NV area was measured on day 14 post-injection.[9][10]

-

-

rho/VEGF Mouse Model of Subretinal Neovascularization: This is a transgenic model where the rhodopsin promoter drives the expression of VEGF in photoreceptor cells.

-

Model Characteristics: These mice spontaneously develop subretinal neovascularization and vascular leakage, providing a model for studying VEGF-driven angiogenesis.[9]

-

Risuteganib Application: Risuteganib (25 µg) was administered via intraocular injection.[9][10]

-

Analysis: The neovascular area was measured on day 7 post-injection. Vascular leakage was also assessed one day after injection.[9][10]

-

-

Oxygen-Induced Retinopathy (OIR) in Mice: This model is primarily used to study retinal neovascularization associated with ischemic retinopathies like diabetic retinopathy.

-

Procedure: Neonatal mouse pups are exposed to a hyperoxic environment (e.g., 75% oxygen) for several days, which leads to the regression of developing retinal vessels. When returned to a normal oxygen environment (normoxia), the now-ischemic retina overproduces pro-angiogenic factors, resulting in robust and aberrant neovascularization.[9]

-

Risuteganib Application: Risuteganib (0.1-50 µg) was administered via intraocular injection.[9][10]

-

Analysis: The area of retinal neovascularization was measured on day 5 post-injection.[9][10]

-

In Vitro Assays

-

Cell Adhesion and Migration Assays: These assays are fundamental for assessing the direct anti-angiogenic effects of a compound on endothelial cells.

-

Procedure: Human Retinal Endothelial Cells (HRECs) are used. For adhesion assays, plates are coated with extracellular matrix proteins like vitronectin or fibronectin. HRECs are then added in the presence of varying concentrations of risuteganib. After an incubation period, non-adherent cells are washed away, and the number of remaining adherent cells is quantified. For migration assays, a similar setup is used, often employing a Boyden chamber or a scratch assay, to measure the ability of cells to move towards a chemoattractant or across a cell-free area in the presence of risuteganib.

-

Risuteganib Application: Risuteganib was tested in a concentration range of 43-1393 µM.[9][10]

-

Analysis: The number of adherent or migrated cells is counted and compared to control conditions.

-

Signaling Pathways and Visualization

As a language model, I am unable to generate diagrams using Graphviz (DOT language). However, the proposed signaling pathways are described below.

Integrin Inhibition Pathway

-

Binding: Risuteganib, with its RGD-like structure, binds to the extracellular domain of integrin heterodimers (αVβ3, αVβ5, α5β1) on the surface of endothelial cells.

-

Inhibition of Ligand Binding: This binding prevents the natural ligands (e.g., vitronectin, fibronectin) from attaching to the integrins.

-

Disruption of Downstream Signaling: This blockage disrupts the downstream signaling cascades that are normally activated upon ligand binding, which are crucial for cell survival, proliferation, and migration. This can involve pathways such as the focal adhesion kinase (FAK) and Src family kinases.

-

Induction of Apoptosis: Specifically for the α5β1 integrin, its inhibition leads to the apoptosis of proliferating endothelial cells, thereby directly reducing the number of cells available to form new blood vessels.

Mitochondrial Stabilization Pathway

-

Uptake by RPE Cells: Risuteganib is preferentially taken up by RPE cells.

-

Mitochondrial Protection: Inside the RPE cells, risuteganib is thought to stabilize mitochondrial function, potentially by reducing the production of reactive oxygen species (ROS) and improving mitochondrial bioenergetics.

-

Modulation of Gene Expression: This improved mitochondrial health leads to changes in the gene expression profile of the RPE cells. Specifically, it is hypothesized to downregulate the expression of pro-angiogenic factors like VEGF and upregulate the expression of anti-angiogenic and neuroprotective factors like PEDF.

-

Paracrine Effect on Endothelial Cells: The altered secretome of the RPE cells (less VEGF, more PEDF) then acts on the adjacent endothelial cells of the choroid in a paracrine manner, creating an anti-angiogenic and anti-permeability environment.

Conclusion

Risuteganib presents a compelling, multi-faceted approach to treating complex retinal vascular diseases. Its ability to directly inhibit the cellular machinery of angiogenesis through integrin antagonism, combined with its protective effects on RPE cells via mitochondrial stabilization, suggests that it may offer a broader and more comprehensive therapeutic benefit than agents targeting a single pathway. The preclinical quantitative data strongly support its anti-angiogenic and anti-permeability effects. Further research, particularly studies that can provide specific binding affinities for the targeted integrins and further elucidate the precise molecular link between mitochondrial health and the modulation of the angiogenic environment, will be crucial in fully understanding and optimizing the therapeutic potential of risuteganib.

References

- 1. Narrative review of risuteganib for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]

- 2. Risuteganib-a novel integrin inhibitor for the treatment of non-exudative (dry) age-related macular degeneration and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Risuteganib (ALG-1001) | Integrin inhibitor | Probechem Biochemicals [probechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. PEDF-Mediated Mitophagy Triggers the Visual Cycle by Enhancing Mitochondrial Functions in a H2O2-Injured Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Functional Roles of Pigment Epithelium-Derived Factor in Retinal Degenerative and Vascular Disorders: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Unraveling the Vision-Restoring Potential of Risuteganib: A Deep Dive into its Mitochondrial Mechanism of Action

San Juan Capistrano, CA - For researchers, scientists, and drug development professionals vested in the fight against retinal diseases, a deeper understanding of novel therapeutic mechanisms is paramount. This in-depth technical guide explores the intricate link between the mitochondrial effects of Risuteganib (Luminate®, Allegro Ophthalmics, LLC) and its observed clinical efficacy in improving vision, particularly in patients with intermediate dry age-related macular degeneration (AMD).

Risuteganib, a synthetic oligopeptide, has emerged as a promising candidate in the landscape of retinal therapeutics. Clinical trial results have demonstrated its potential to not only halt vision loss but also to restore visual function. The core of its efficacy appears to lie in its ability to bolster mitochondrial function within the retinal pigment epithelium (RPE), a critical cell layer supporting photoreceptor health. This guide will dissect the preclinical data, outline the experimental methodologies, and visually represent the signaling pathways that connect Risuteganib's molecular interactions to tangible clinical outcomes.

Executive Summary

Risuteganib's primary mechanism of action involves the protection of RPE cells from oxidative stress by enhancing mitochondrial function. Preclinical studies have demonstrated that Risuteganib directly inhibits pyruvate dehydrogenase kinase (PDK), a key regulator of mitochondrial metabolism. This inhibition leads to the increased activity of pyruvate dehydrogenase (PDH), thereby promoting more efficient energy production through oxidative phosphorylation. This enhanced mitochondrial bioenergetics translates to improved RPE cell survival and function under stress conditions. A Phase 2a clinical trial in intermediate dry AMD has provided compelling evidence of Risuteganib's clinical benefit, with a significant proportion of patients experiencing a meaningful improvement in visual acuity. This guide provides a comprehensive overview of the scientific evidence supporting this mechanism-of-action hypothesis.

Preclinical Evidence: Linking Mitochondrial Protection to Cellular Health

In vitro studies utilizing the human RPE cell line, ARPE-19, have been instrumental in elucidating the cellular effects of Risuteganib. These studies have consistently shown that Risuteganib confers significant protection against oxidative stress, a key pathological driver in retinal diseases like AMD.

Quantitative Data Summary

The protective effects of Risuteganib have been quantified through a series of key experiments. The following tables summarize the significant findings from these preclinical studies.

Table 1: Effect of Risuteganib on ARPE-19 Cell Viability under Oxidative Stress

| Treatment Group | Oxidative Stressor | Cell Viability Assay | Outcome | p-value | Reference |

| Risuteganib Pre-treatment | tert-Butyl Hydroperoxide (tBHP) | WST-1 Assay | Significantly rescued cells from tBHP-induced viability loss | <0.05 | [1] |

| Risuteganib Pre-treatment | Hydrogen Peroxide (H₂O₂) | Trypan Blue Exclusion Assay | Significantly rescued cells from H₂O₂-induced viability loss | p=0.015 | [2] |

| Risuteganib Co-treatment | Hydroquinone (HQ) | Not specified | Significantly increased cell viability | Not specified | [3] |

Table 2: Effect of Risuteganib on Apoptosis in ARPE-19 Cells under Oxidative Stress

| Treatment Group | Oxidative Stressor | Apoptosis Assay | Outcome | p-value | Reference |

| Risuteganib Pre-treatment | tert-Butyl Hydroperoxide (tBHP) | Caspase 3/7 Assay | Significantly rescued cells from apoptosis | <0.01 | [1] |

| Risuteganib Co-treatment | Hydroquinone (HQ) | Not specified | Significantly protected against HQ-induced necrosis and apoptosis | Not specified | [3] |

Table 3: Effect of Risuteganib on Mitochondrial Respiration in ARPE-19 Cells

| Assessment | Stressor | Effect of Risuteganib | Reference |

| Mitochondrial Respiration (Basal, Maximal, ATP-related) | tBHP | Dose-dependent enhancement | [4][5] |

| Mitochondrial Bioenergetics (Basal Respiration, Maximal Respiration, ATP Production, Spare Respiratory Capacity) | Hydroquinone (HQ) | Significantly protected from deleterious effects | [3] |

Clinical Validation: Phase 2a Trial in Intermediate Dry AMD

A prospective, randomized, double-masked, sham-controlled Phase 2a clinical trial was conducted to evaluate the safety and efficacy of intravitreal Risuteganib in patients with intermediate dry AMD.[6][7] The results of this study provide strong clinical support for the vision-improving potential of Risuteganib.

Quantitative Clinical Trial Data

The primary and key secondary endpoints of the Phase 2a trial are summarized in the tables below.

Table 4: Primary Efficacy Endpoint in the Phase 2a Dry AMD Trial

| Endpoint | Risuteganib Group (at Week 28) | Sham Group (at Week 12) | p-value | Reference |